1,1-Dimethyl-3-phenylpropyl acetate
1,1-Dimethyl-3-phenylpropyl acetate
3-Acetoxy-3-methyl-1-phenylbutane, also known as 2-methyl-4-phenyl-2-butyl acetate or dimethyl phenethyl carbinyl acetate, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 3-Acetoxy-3-methyl-1-phenylbutane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-acetoxy-3-methyl-1-phenylbutane is primarily located in the membrane (predicted from logP). 3-Acetoxy-3-methyl-1-phenylbutane has a sweet, balsam, and deep taste.
Brand Name:
Vulcanchem
CAS No.:
103-07-1
VCID:
VC20982157
InChI:
InChI=1S/C13H18O2/c1-11(14)15-13(2,3)10-9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3
SMILES:
CC(=O)OC(C)(C)CCC1=CC=CC=C1
Molecular Formula:
C13H18O2
Molecular Weight:
206.28 g/mol
1,1-Dimethyl-3-phenylpropyl acetate
CAS No.: 103-07-1
Cat. No.: VC20982157
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | 3-Acetoxy-3-methyl-1-phenylbutane, also known as 2-methyl-4-phenyl-2-butyl acetate or dimethyl phenethyl carbinyl acetate, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 3-Acetoxy-3-methyl-1-phenylbutane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-acetoxy-3-methyl-1-phenylbutane is primarily located in the membrane (predicted from logP). 3-Acetoxy-3-methyl-1-phenylbutane has a sweet, balsam, and deep taste. |
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CAS No. | 103-07-1 |
Molecular Formula | C13H18O2 |
Molecular Weight | 206.28 g/mol |
IUPAC Name | (2-methyl-4-phenylbutan-2-yl) acetate |
Standard InChI | InChI=1S/C13H18O2/c1-11(14)15-13(2,3)10-9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3 |
Standard InChI Key | ZXFNOEJFYLQUSB-UHFFFAOYSA-N |
SMILES | CC(=O)OC(C)(C)CCC1=CC=CC=C1 |
Canonical SMILES | CC(=O)OC(C)(C)CCC1=CC=CC=C1 |
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